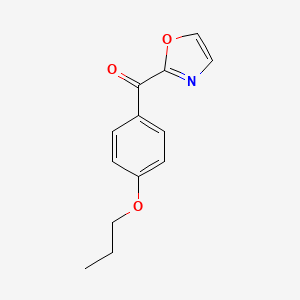

2-(4-Propoxybenzoyl)oxazole

説明

2-(4-Propoxybenzoyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound features a propoxy group attached to the benzoyl moiety, which is further connected to the oxazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propoxybenzoyl)oxazole typically involves the condensation of 4-propoxybenzoyl chloride with 2-aminooxazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

化学反応の分析

Types of Reactions

2-(4-Propoxybenzoyl)oxazole can undergo various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkoxides or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxazolone derivatives.

Reduction: 2-(4-Propoxybenzyl)oxazole.

Substitution: 2-(4-Alkoxybenzoyl)oxazole.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that oxazole derivatives, including 2-(4-Propoxybenzoyl)oxazole, exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of various oxazole compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were measured, demonstrating that certain derivatives could effectively inhibit bacterial growth, thus indicating potential therapeutic applications in treating infections caused by resistant strains .

Anticancer Properties

Oxazole derivatives are also being investigated for their anticancer properties. The structural modifications in oxazoles can influence their biological activity against various cancer cell lines. For instance, a specific derivative was tested for cytotoxic effects on leukemia cells, showing promising results that could lead to the development of new anticancer agents .

Enzyme Inhibition

Another significant application of this compound is in the inhibition of specific enzymes linked to disease pathways. For example, compounds with similar structures have been explored as reversible inhibitors of lysine-specific demethylase 1 (LSD1), which plays a role in cancer progression. This inhibition could potentially lead to therapeutic strategies targeting epigenetic modifications in cancer cells .

Agricultural Applications

Pesticidal Activity

Beyond medicinal uses, this compound has potential applications in agriculture as a pesticide. The oxazole ring structure is known to impart biological activity against pests and pathogens affecting crops. Studies have demonstrated that certain oxazole derivatives exhibit effective insecticidal and fungicidal properties, suggesting their utility in developing environmentally friendly agricultural chemicals .

Case Study: Antimicrobial Efficacy

A study conducted by Dabholkar et al. synthesized various 2,4-disubstituted oxazoles and evaluated their antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain compounds exhibited MIC values comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| 24 | 258 | B. subtilis |

| 25 | 294 | S. aureus |

| 26 | 276 | E. coli |

| 27 | 266 | K. pneumoniae |

Case Study: Anticancer Activity

In another investigation focused on the anticancer potential of oxazoles, researchers assessed the cytotoxic effects of several derivatives on leukemia cell lines. The findings revealed that specific modifications to the oxazole structure enhanced cytotoxicity, paving the way for further exploration into novel cancer therapies .

作用機序

The mechanism of action of 2-(4-Propoxybenzoyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The propoxybenzoyl moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

類似化合物との比較

Similar Compounds

2-(4-Methoxybenzoyl)oxazole: Similar structure but with a methoxy group instead of a propoxy group.

2-(4-Ethoxybenzoyl)oxazole: Contains an ethoxy group in place of the propoxy group.

2-(4-Butoxybenzoyl)oxazole: Features a butoxy group instead of a propoxy group.

Uniqueness

2-(4-Propoxybenzoyl)oxazole is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The length and flexibility of the propoxy chain can affect the compound’s ability to interact with various molecular targets, potentially leading to different pharmacological profiles compared to its analogs.

生物活性

2-(4-Propoxybenzoyl)oxazole is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, antifungal, and potential anticancer properties. The following sections will detail the synthesis, biological mechanisms, and relevant research findings, supplemented with data tables and case studies.

Synthetic Routes

The synthesis of this compound typically involves the condensation of 4-propoxybenzoyl chloride with 2-aminooxazole. This reaction is performed in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. The conditions usually require stirring at room temperature or slightly elevated temperatures for optimal yield.

Industrial Production

For industrial applications, continuous flow reactors may be employed to enhance efficiency and yield. Catalysts and solvents are selected to minimize environmental impact while maximizing production efficiency.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against several strains of fungi and bacteria, as summarized in the table below.

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|

| Candida albicans | 1.6 |

| Candida tropicalis | 3.2 |

| Candida krusei | 3.2 |

| Aspergillus niger | 1.6 |

| Aspergillus flavus | 3.2 |

This data indicates that the compound has potential as an antifungal agent, particularly against Candida species .

Antibacterial Activity

In addition to antifungal properties, this compound has been evaluated for its antibacterial effects. The following table summarizes its inhibition zones compared to standard antibiotics:

| Compound | Inhibition Zone (mm) | Tested Against |

|---|---|---|

| This compound | 20 | S. aureus |

| Amoxicillin | 30 | S. aureus |

The compound demonstrated significant antibacterial activity, comparable to that of established antibiotics like amoxicillin .

The mechanism by which this compound exerts its biological effects is multifaceted. Its oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets such as enzymes and receptors. The propoxy group enhances lipophilicity, improving membrane permeability and facilitating intracellular target engagement.

Study on Anticancer Potential

A study investigated the anticancer properties of various oxazole derivatives, including this compound. The research focused on its ability to inhibit cancer cell proliferation in vitro. Results indicated that the compound showed promising activity against several cancer cell lines, suggesting potential as a lead compound in anticancer drug development .

Comparative Analysis with Similar Compounds

The biological activity of this compound was compared with similar compounds such as 2-(4-Methoxybenzoyl)oxazole and 2-(4-Ethoxybenzoyl)oxazole. The presence of the propoxy group was found to significantly influence the compound's reactivity and biological profile, leading to enhanced interactions with molecular targets compared to its analogs .

特性

IUPAC Name |

1,3-oxazol-2-yl-(4-propoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-8-16-11-5-3-10(4-6-11)12(15)13-14-7-9-17-13/h3-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFJQNFEAWRNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642098 | |

| Record name | (1,3-Oxazol-2-yl)(4-propoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-20-8 | |

| Record name | (1,3-Oxazol-2-yl)(4-propoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。